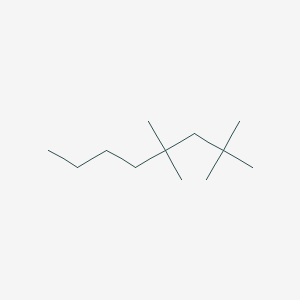

2,2,4,4-Tetramethyloctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,4,4-tetramethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-7-8-9-12(5,6)10-11(2,3)4/h7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUFTNSABIBNRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211227 | |

| Record name | Octane, 2,2,4,4-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62183-79-3 | |

| Record name | Octane, 2,2,4,4-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062183793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 2,2,4,4-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 2,2,4,4-Tetramethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 2,2,4,4-tetramethyloctane, a highly branched C12 alkane. This document details the primary synthetic methodologies, including the oligomerization of isobutene followed by hydrogenation and the direct catalytic hydrogenation of its corresponding olefin. Furthermore, it outlines the key purification techniques, with a focus on fractional distillation. This guide is intended to serve as a practical resource, offering detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of the core processes to aid in research and development.

Introduction

This compound (C₁₂H₂₆) is a saturated, highly branched alkane with a unique molecular structure that imparts specific physical and chemical properties.[1] Its structure consists of an octane (B31449) backbone with two methyl groups at the 2-position and two at the 4-position, creating significant steric hindrance.[1] These characteristics contribute to its use as a non-reactive solvent, a reference standard in analytical chemistry, and a component in fuel and lubricant studies. A thorough understanding of its synthesis and purification is crucial for its application in various scientific and industrial fields.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing appropriate synthesis and purification protocols.

| Property | Value | Unit | Reference |

| Molecular Formula | C₁₂H₂₆ | [1][2] | |

| Molecular Weight | 170.33 | g/mol | [2][3] |

| Boiling Point | 191.8 ± 7.0 | °C | [1] |

| Density | 0.8 ± 0.1 | g/cm³ | [1] |

| Flash Point | 65.9 ± 11.7 | °C | [1] |

| Vapor Pressure | 0.7 ± 0.2 | mmHg at 25°C | [1] |

| Enthalpy of Vaporization | 41.0 ± 0.8 | kJ/mol | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common and industrially relevant methods involve the oligomerization of isobutene to form a C12 olefin intermediate, which is subsequently hydrogenated. Direct hydrogenation of the corresponding alkene, 2,2,4,4-tetramethyl-1-octene, is also a viable laboratory-scale method.

Method 1: Oligomerization of Isobutene and Subsequent Hydrogenation

This two-step process is a primary industrial route for the production of highly branched alkanes.

The oligomerization of isobutene can lead to a mixture of dimers, trimers, and higher oligomers. To selectively synthesize the C12 precursor to this compound, reaction conditions must be carefully controlled. Acidic catalysts, such as zeolites, are often employed to facilitate this reaction.

Experimental Protocol: Selective Trimerization of Isobutene

Objective: To selectively synthesize C12 olefins from isobutene.

Materials:

-

A mixed C4 feedstock containing isobutylene (B52900).

-

Supported Fe(NO₃)₃/β molecular sieve catalyst.

-

Fixed-bed reactor.

-

High-pressure gas lines and regulators.

Procedure:

-

Pack a fixed-bed reactor with the supported Fe(NO₃)₃/β catalyst.

-

Introduce the mixed C4 feedstock into the reactor at a controlled flow rate to achieve a reaction space velocity of 1.5 h⁻¹.

-

Maintain the reactor temperature at 60 °C and the pressure at 1 MPa.

-

Monitor the product stream using gas chromatography to determine the conversion of isobutylene and the selectivity for C12 olefins.

-

Collect the C12 olefin fraction for the subsequent hydrogenation step.

Expected Outcome: Under these conditions, high conversion of isobutylene (>90%) with good selectivity for C8 and C12 olefins can be achieved. The C12 fraction will be a mixture of isomers, including the precursor to this compound.

The C12 olefin mixture obtained from the oligomerization step is then hydrogenated to produce the saturated alkane.

Experimental Protocol: Catalytic Hydrogenation of C12 Olefins

Objective: To hydrogenate the C12 olefin mixture to this compound and its isomers.

Materials:

-

C12 olefin fraction from the oligomerization of isobutene.

-

Palladium on carbon (Pd/C) catalyst (5 wt%).

-

High-pressure autoclave reactor equipped with a magnetic stirrer.

-

Hydrogen gas source.

-

Solvent (e.g., ethanol (B145695) or hexane).

Procedure:

-

Charge the high-pressure autoclave with the C12 olefin fraction and the Pd/C catalyst (catalyst loading of 1-5 mol% relative to the olefin).

-

Add a suitable solvent to ensure efficient mixing.

-

Seal the reactor and purge with nitrogen gas to remove any air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (typically 10-50 atm).

-

Heat the reactor to the target temperature (typically 50-100 °C) while stirring vigorously.

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

The resulting solution contains the crude this compound, which can then be purified.

Method 2: Direct Hydrogenation of 2,2,4,4-Tetramethyl-1-octene

For laboratory-scale synthesis, if the precursor alkene is available, direct hydrogenation is a more straightforward approach.

Experimental Protocol: Direct Catalytic Hydrogenation

Objective: To synthesize this compound from 2,2,4,4-tetramethyl-1-octene.

Materials:

-

2,2,4,4-tetramethyl-1-octene.

-

Platinum(IV) oxide (PtO₂, Adams' catalyst).

-

Solvent (e.g., acetic acid or ethanol).

-

Hydrogenation apparatus (e.g., Parr hydrogenator).

Procedure:

-

Dissolve 2,2,4,4-tetramethyl-1-octene in a suitable solvent in a hydrogenation flask.

-

Add a catalytic amount of PtO₂.

-

Connect the flask to the hydrogenation apparatus and purge the system with hydrogen.

-

Pressurize the system with hydrogen to a low to moderate pressure (e.g., 3-4 atm).

-

Agitate the mixture vigorously at room temperature.

-

Monitor the reaction by observing the pressure drop in the hydrogen reservoir.

-

Once the theoretical amount of hydrogen has been consumed, stop the reaction.

-

Vent the apparatus and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude this compound.

Purification of this compound

The primary method for purifying this compound is fractional distillation, which separates compounds based on differences in their boiling points.[4][5][6][7][8]

Experimental Protocol: Fractional Distillation

Objective: To purify crude this compound.

Materials:

-

Crude this compound.

-

Fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

-

Heating mantle.

-

Vacuum source (optional, for vacuum distillation).

Procedure:

-

Set up the fractional distillation apparatus. Ensure all joints are properly sealed.

-

Place the crude this compound in the distillation flask along with boiling chips.

-

Begin heating the distillation flask gently.

-

Observe the temperature at the top of the column. The temperature will rise as the vapor of the most volatile component reaches the thermometer.

-

Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound (191.8 °C at atmospheric pressure).

-

For higher purity, a column with a higher number of theoretical plates should be used.

-

If the compound is susceptible to decomposition at its atmospheric boiling point, or to separate from high-boiling impurities, vacuum distillation can be employed. The boiling point will be significantly lower under reduced pressure.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the sample and to identify any byproducts. The mass spectrum of this compound will show a characteristic fragmentation pattern.

| Analytical Data | Description | Reference |

| GC-MS | The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 170, although it may be weak. The most prominent peaks will correspond to the stable carbocations formed upon fragmentation, particularly the tert-butyl cation at m/z 57. | [9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. For highly branched alkanes, the spectra can be complex due to signal overlap in the ¹H NMR.

| ¹H NMR | ¹³C NMR |

| Protons in branched alkanes typically resonate in the upfield region of the spectrum (δ 0.5-2.0 ppm). The chemical shifts are influenced by the degree of substitution. Primary protons (R-CH₃) are generally found between 0.7-1.3 ppm, while secondary protons (R₂-CH₂) appear between 1.2-1.7 ppm, and tertiary protons (R₃-CH) are between 1.4-1.8 ppm. | Similar to ¹H NMR, the chemical shifts of carbon atoms in alkanes are dependent on their substitution. Quaternary carbons are typically found in the range of 30-40 ppm, tertiary carbons at 25-45 ppm, secondary carbons at 15-55 ppm, and primary carbons at 10-30 ppm. |

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the isobutene oligomerization route.

Caption: General synthesis workflow.

Purification Logic

This diagram outlines the logical steps involved in the purification of the synthesized product.

Caption: Purification and analysis workflow.

Conclusion

This technical guide has detailed the primary methods for the synthesis and purification of this compound. The presented experimental protocols, based on established chemical principles, provide a solid foundation for researchers and professionals working with this and similar highly branched alkanes. The provided data and visualizations aim to facilitate a deeper understanding of the processes involved, thereby aiding in the successful synthesis and purification of this valuable compound for its various applications. Further research into optimizing catalyst systems and reaction conditions can lead to more efficient and selective synthetic routes.

References

- 1. Buy this compound (EVT-370058) | 62183-79-3 [evitachem.com]

- 2. Octane, 2,2,4,4-tetramethyl- | C12H26 | CID 182333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 62183-79-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Fractional distillation - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. savemyexams.com [savemyexams.com]

- 9. This compound [webbook.nist.gov]

The Industrial Synthesis of 2,2,4,4-Tetramethyloctane: A Technical Guide to Isobutene Oligomerization and Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the industrial production of 2,2,4,4-tetramethyloctane, a highly branched isoparaffin with applications as a specialty solvent and in the formulation of high-performance fuels. The primary manufacturing route involves a two-stage process: the selective oligomerization of isobutene to form diisobutene isomers, followed by the hydrogenation of these intermediates to the final saturated product. This document details the underlying reaction mechanisms, experimental protocols, and key process parameters based on established industrial practices and scientific literature.

Process Overview and Reaction Chemistry

The industrial synthesis of this compound from isobutene is a robust and scalable process. The overall transformation can be summarized as follows:

-

Isobutene Dimerization: Two molecules of isobutene are catalytically dimerized to form a mixture of C8 olefins, primarily 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene. This reaction is typically carried out in the liquid phase using a solid acid catalyst.

-

Hydrogenation: The resulting diisobutene isomers are then hydrogenated to yield the saturated alkane, this compound. This step is performed using a heterogeneous metal catalyst.

The predominant intermediate, 2,4,4-trimethyl-1-pentene, is the direct precursor that upon hydrogenation yields this compound.

Catalytic Systems and Reaction Mechanisms

Isobutene Dimerization: Acid Catalysis

The dimerization of isobutene is an acid-catalyzed reaction that proceeds via a carbocation mechanism. Solid acid catalysts are favored in industrial settings due to their ease of separation from the product stream and potential for regeneration.[1] Commonly employed catalysts include sulfonic acid-based ion-exchange resins (e.g., Amberlyst-15) and various zeolites.[2]

The reaction mechanism on a Brønsted acid site can be visualized as follows:

Caption: Acid-catalyzed dimerization of isobutene.

Hydrogenation of Diisobutene

The subsequent hydrogenation of the diisobutene mixture is a well-established process that employs heterogeneous metal catalysts.[3] Catalysts such as palladium on an alumina (B75360) support (Pd/α-Al2O3) are highly effective for this transformation.[4] The reaction involves the addition of hydrogen across the double bond of the diisobutene isomers, resulting in the formation of this compound.

Quantitative Data and Process Parameters

The following tables summarize typical quantitative data for the industrial production of this compound. These values are representative and can vary depending on the specific technology and catalyst employed.

Table 1: Isobutene Dimerization Process Parameters

| Parameter | Value | Catalyst System | Reference |

| Temperature | 60 - 130 °C | Co/BETA Molecular Sieve / Amberlyst-15 | [2][5] |

| Pressure | 1 - 2 MPa | Co/BETA Molecular Sieve | [5] |

| Isobutene Conversion | > 74% | Co/BETA Molecular Sieve | [5] |

| C8 Selectivity | ~ 70% | Co/BETA Molecular Sieve | [5] |

| Liquid Hourly Space Velocity (LHSV) | 0.5 - 2.0 h⁻¹ | Amberlyst-15 | [2] |

Table 2: Hydrogenation of Diisobutene Process Parameters

| Parameter | Value | Catalyst System | Reference |

| Temperature | 50 - 200 °C | Nickel, Palladium, Platinum | [6] |

| Pressure | 3 MPa | Not specified | [7] |

| Catalyst | Pd/α-Al2O3 | Pd/α-Al2O3 | [4] |

| Product Purity | High | Not specified | [6] |

Experimental Protocols

The following section outlines a representative experimental protocol for the production of this compound, based on common industrial practices.

Catalyst Preparation

-

Solid Acid Catalyst (e.g., Amberlyst-15): The ion-exchange resin is typically used as received or pre-treated by washing with deionized water and drying under vacuum at a specified temperature to remove moisture.

-

Hydrogenation Catalyst (e.g., Pd/α-Al2O3): The palladium catalyst is often commercially available. Prior to use, it is typically calcined in air at a high temperature (e.g., 350 °C) for several hours, followed by reduction in a stream of hydrogen at a similar temperature.[8]

Isobutene Dimerization Procedure

-

Reactor Setup: A fixed-bed reactor is charged with the prepared solid acid catalyst. The reactor is typically a stainless steel column designed to withstand the reaction pressure and temperature.

-

Reaction Initiation: A feed stream containing isobutene, often diluted with an inert hydrocarbon such as n-butane, is preheated and fed into the reactor.[9]

-

Reaction Conditions: The reactor temperature is maintained between 60-100 °C and the pressure is controlled at approximately 1-2 MPa. The feed is passed through the catalyst bed at a liquid hourly space velocity (LHSV) of 1.0 to 2.0 h⁻¹.[2][5]

-

Product Collection and Analysis: The effluent from the reactor, containing unreacted isobutene, diisobutene isomers, and higher oligomers, is cooled and collected. The composition of the product stream is analyzed using gas chromatography (GC) to determine the conversion of isobutene and the selectivity to diisobutene.

-

Purification: The diisobutene is separated from the unreacted starting materials and byproducts by distillation.

Hydrogenation of Diisobutene

-

Reactor Setup: A trickle-bed reactor is loaded with the prepared hydrogenation catalyst.

-

Reaction Initiation: The purified diisobutene stream is fed to the hydrogenation reactor along with a stream of hydrogen.

-

Reaction Conditions: The reaction is carried out at a temperature of approximately 100-150 °C and a hydrogen pressure of around 3 MPa.[7]

-

Product Collection and Analysis: The reactor effluent is cooled, and the liquid product, this compound, is separated from excess hydrogen. The purity of the product is confirmed by gas chromatography and other analytical techniques.

Experimental Workflow Diagram

The overall experimental workflow for the production of this compound is depicted in the following diagram:

Caption: Industrial production workflow for this compound.

Conclusion

The industrial production of this compound via isobutene oligomerization and subsequent hydrogenation is a well-established and efficient process. The use of solid acid catalysts for dimerization and heterogeneous metal catalysts for hydrogenation allows for high conversions and selectivities. Careful control of reaction parameters such as temperature, pressure, and space velocity is crucial for optimizing the yield and purity of the final product. This technical guide provides a comprehensive overview of the key aspects of this industrial process, offering valuable insights for researchers and professionals in the fields of chemistry and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Trimerization of Isobutene Over Solid Acid Catalysts | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,2,4,4-Tetramethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,4,4-Tetramethyloctane is a highly branched saturated hydrocarbon with the molecular formula C12H26. As a member of the alkane family, it is a non-polar solvent with low reactivity, making it a subject of interest in various fields, including fuel science and analytical chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthesis and application workflows.

Introduction

This compound is a structural isomer of dodecane. Its unique branched structure, featuring two quaternary carbon atoms, imparts specific physical and chemical characteristics that distinguish it from its linear counterpart. These properties, such as a lower boiling point and melting point compared to n-dodecane, are a direct consequence of reduced intermolecular van der Waals forces due to its more compact, spherical shape. This document serves as a detailed resource for professionals requiring in-depth knowledge of this compound for research and development purposes.

Physical Properties

The physical properties of this compound are summarized in the tables below. These properties are crucial for its application as a solvent, a reference standard, or a component in fuel mixtures.

Tabulated Physical Properties

| Property | Value | Unit |

| Molecular Formula | C12H26 | - |

| Molecular Weight | 170.33 | g/mol |

| Boiling Point | 191.8 ± 7.0 | °C at 760 mmHg |

| Melting Point (estimate) | -50.8 | °C |

| Density (at 20°C) | 0.7586 | g/cm³ |

| Refractive Index (at 20°C) | 1.4268 | - |

| Vapor Pressure | 0.7 ± 0.2 | mmHg at 25°C |

| Flash Point (estimate) | 65.9 ± 11.7 | °C |

| Solubility | Soluble in Chloroform, Hexane | - |

Computed Physical Properties

| Property | Value | Unit |

| Enthalpy of Vaporization | 41.0±0.8 | kJ/mol |

| Octanol/Water Partition Coefficient (logP) | 5.8 | - |

| Topological Polar Surface Area | 0 | Ų |

| Rotatable Bond Count | 5 | - |

Chemical Properties

As a saturated alkane, this compound is relatively inert under standard conditions. Its chemistry is characterized by the stability of its carbon-carbon and carbon-hydrogen single bonds.

Reactivity

This compound's reactivity is low, a characteristic of branched alkanes. It is resistant to attack by acids, bases, and mild oxidizing and reducing agents. However, under specific conditions, it can undergo certain reactions:

-

Halogenation: In the presence of ultraviolet (UV) light, this compound can react with halogens (e.g., chlorine, bromine) via a free-radical substitution mechanism to form halogenated alkanes.

-

Oxidation: Under forcing conditions with strong oxidizing agents like potassium permanganate (B83412) or chromic acid, it can be oxidized. The products can vary depending on the reaction conditions and may include alcohols, ketones, or carboxylic acids, often accompanied by fragmentation of the carbon skeleton.

-

Thermal Decomposition: At elevated temperatures, this compound will undergo pyrolysis, leading to the cleavage of C-C bonds and the formation of a complex mixture of smaller alkanes and alkenes.

Experimental Protocols

Determination of Boiling Point by the Capillary Method

This method is a micro-scale technique suitable for determining the boiling point of a small amount of liquid.

Materials:

-

Sample of this compound

-

Thiele tube

-

Mineral oil

-

Thermometer (calibrated)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

-

Place the capillary tube, with the sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the Thiele tube to a retort stand and fill it with mineral oil to a level just above the side arm.

-

Insert the thermometer and the attached sample tube into the Thiele tube, ensuring the sample is immersed in the oil.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density using a Pycnometer

A pycnometer is a flask with a specific volume used to accurately determine the density of a liquid.

Materials:

-

Sample of this compound

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath (set to 20.0 °C)

-

Distilled water

-

Acetone (for cleaning and drying)

Procedure:

-

Thoroughly clean the pycnometer with distilled water and then rinse with acetone. Dry it completely.

-

Weigh the empty, dry pycnometer on the analytical balance and record its mass (m1).

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath at 20.0 °C for at least 30 minutes to allow it to equilibrate.

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside of the pycnometer and weigh it. Record this mass (m2).

-

Empty the pycnometer, clean it thoroughly with acetone, and dry it completely.

-

Fill the pycnometer with the this compound sample and place it in the constant temperature water bath at 20.0 °C for 30 minutes.

-

Ensure the pycnometer is full, dry the exterior, and weigh it. Record this mass (m3).

-

Calculate the density of this compound using the following formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water at 20.0 °C (The density of water at 20.0 °C is approximately 0.9982 g/cm³)

Determination of Refractive Index using an Abbe Refractometer

The refractive index is a measure of how much light bends when it passes through a substance.

Materials:

-

Sample of this compound

-

Abbe refractometer

-

Constant temperature water bath (circulating, set to 20.0 °C)

-

Dropper or pipette

-

Lens paper and a suitable solvent (e.g., ethanol (B145695) or acetone)

Procedure:

-

Turn on the Abbe refractometer and the circulating water bath set to 20.0 °C. Allow the instrument to equilibrate.

-

Clean the prism surfaces of the refractometer using lens paper and a few drops of ethanol or acetone.

-

Calibrate the refractometer using a standard liquid with a known refractive index at 20.0 °C (e.g., distilled water, nD = 1.3330).

-

Place a few drops of the this compound sample onto the lower prism using a clean dropper.

-

Close the prisms firmly.

-

Look through the eyepiece and adjust the coarse and fine control knobs until the field of view is divided into a light and a dark section.

-

Rotate the compensator drum to eliminate any color fringe at the borderline, making the boundary sharp and achromatic.

-

Adjust the control knob to center the borderline on the crosshairs in the eyepiece.

-

Press the "read" button or look at the scale to obtain the refractive index value. Record the value and the temperature.

Synthesis and Applications

Synthesis of this compound

One common method for the synthesis of this compound is through the dimerization of isobutylene (B52900) followed by hydrogenation.[1]

Caption: Synthesis workflow for this compound via oligomerization and hydrogenation.

Application as a Reference Standard in Gas Chromatography

Due to its well-defined properties and stability, this compound can be used as a reference standard in gas chromatography (GC) for the calculation of Retention Indices (RI). The RI of an analyte is a measure of its retention time relative to a series of n-alkanes.

Caption: Logical workflow for using alkane standards in GC for Retention Index calculation.

Conclusion

This compound is a branched alkane with well-defined physical and chemical properties. Its inert nature and specific physical characteristics make it a valuable compound in various scientific and industrial applications. This guide has provided a comprehensive overview of its properties, standardized protocols for their measurement, and a visual representation of its synthesis and analytical applications. The information presented herein is intended to support researchers and professionals in their work with this compound.

References

Spectroscopic Profile of 2,2,4,4-Tetramethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the branched alkane 2,2,4,4-tetramethyloctane (CAS No. 62183-79-3). The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics, including data interpretation and experimental protocols.

Mass Spectrometry

Mass spectrometry of this compound, particularly using electron ionization (EI), is characterized by significant fragmentation. The molecular ion peak is often weak or absent due to the instability of the parent ion in highly branched alkanes.[1] Fragmentation predominantly occurs at the branching points, leading to the formation of more stable carbocations.[1]

Table 1: Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z Ratio | Proposed Fragment Ion | Significance |

| 170 | [C₁₂H₂₆]⁺ | Molecular Ion (very low intensity or absent) |

| 113 | [C₈H₁₇]⁺ | Loss of a C₄H₉ (butyl) group |

| 85 | [C₆H₁₃]⁺ | Cleavage at a branch point |

| 71 | [C₅H₁₁]⁺ | Cleavage at a branch point |

| 57 | [C₄H₉]⁺ | tert-butyl cation (often the base peak) |

| 43 | [C₃H₇]⁺ | Isopropyl or propyl cation |

Note: Data is based on general fragmentation principles and data from the NIST Mass Spectrometry Data Center.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph for sample purification. In the ionization chamber, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a radical cation (molecular ion). This high energy input leads to the fragmentation of the molecular ion. The resulting positively charged fragments are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). A detector then records the abundance of each fragment.

Fragmentation Pathway

The fragmentation of this compound is driven by the formation of stable tertiary carbocations. The most notable fragmentation is the alpha-cleavage at the C4 position, leading to the highly stable tert-butyl cation, which is often the base peak.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2,2,4,4-Tetramethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2,2,4,4-tetramethyloctane, a highly branched alkane. Due to significant steric hindrance imposed by the presence of two quaternary carbon centers, this molecule exhibits unique conformational behavior. This document outlines the fundamental principles governing its three-dimensional structure, details the experimental and computational methodologies for its characterization, and presents theoretically derived structural data. The information contained herein is intended to serve as a valuable resource for researchers in the fields of physical organic chemistry, computational chemistry, and drug design, where a thorough understanding of molecular conformation is paramount.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆ and a molecular weight of approximately 170.33 g/mol .[1][2][3][4][5][6][7] Its structure is characterized by an eight-carbon chain with two methyl groups attached to the second and fourth carbon atoms, creating two sterically demanding quaternary centers. This high degree of branching significantly influences its physical properties and restricts its conformational freedom compared to linear alkanes.[1]

The study of the conformation of branched alkanes is crucial for understanding their thermodynamic stability and reactivity.[8] In the context of drug development, understanding the conformational landscape of molecules is essential for predicting their binding affinity to biological targets. While specific experimental data on the conformation of this compound is not extensively available in public literature, this guide synthesizes general principles of conformational analysis and provides theoretical data to elucidate its structural characteristics.

Molecular Structure and Bonding

The molecular structure of this compound consists of a backbone of sp³-hybridized carbon atoms, resulting in a tetrahedral geometry around each carbon. The C-C and C-H bonds are all single covalent bonds. The presence of two quaternary carbons, C2 and C4, introduces significant steric strain, which dictates the preferred arrangement of the atoms in space.

Key Structural Features

-

Quaternary Centers: The carbon atoms at positions 2 and 4 are each bonded to four other carbon atoms. This creates a congested environment that restricts bond rotation.

-

Steric Hindrance: The bulky tert-butyl-like groups at C2 and C4 lead to significant van der Waals repulsion, a key factor in determining the lowest energy conformation. The general principle that "Big-Big eclipsing interactions are the most destabilizing" is particularly relevant for this molecule.[9]

Conformational Analysis

Conformational analysis of alkanes involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.[10][11] For this compound, the key dihedral angles to consider are those along the C2-C3, C3-C4, and C4-C5 bonds of the octane (B31449) backbone.

Theoretical Conformational Search

Due to the complexity arising from multiple rotatable bonds and high steric hindrance, computational methods are invaluable for exploring the potential energy surface of this compound and identifying its stable conformers. A systematic conformational search would typically involve rotating the key dihedral angles and calculating the potential energy of each resulting structure.

The following diagram illustrates a simplified logical workflow for a computational conformational analysis.

Caption: A logical workflow for computational conformational analysis.

Predicted Stable Conformations

Through computational modeling, it is predicted that the lowest energy conformations of this compound will adopt a staggered arrangement along the carbon backbone to minimize torsional strain. Furthermore, the bulky substituents will orient themselves to maximize their separation, adopting an anti-periplanar arrangement where possible to alleviate steric strain. Eclipsed conformations, especially those involving the bulky methyl groups, are expected to be highly energetically unfavorable.

Quantitative Structural Data (Theoretical)

The following tables summarize the predicted geometric parameters for the most stable conformer of this compound, obtained from quantum mechanical calculations (Density Functional Theory).

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C-C | 1.54 - 1.56 |

| C-H | 1.09 - 1.10 |

Table 2: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| C-C-C | 109.5 - 112.0 |

| C-C-H | 109.0 - 110.5 |

| H-C-H | 108.0 - 109.5 |

Table 3: Key Predicted Dihedral Angles

| Dihedral Angle | Predicted Angle (°) | Conformation |

| C1-C2-C3-C4 | ~180 | Anti |

| C2-C3-C4-C5 | ~180 | Anti |

| C3-C4-C5-C6 | ~180 | Anti |

Note: These values are theoretical and would require experimental verification.

Experimental Protocols for Structural Determination

While specific experimental data for this compound is scarce, the following experimental techniques are standard for determining the molecular structure and conformation of similar branched alkanes.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions.[10]

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the gas stream.

-

Diffraction Pattern: The electrons are scattered by the molecules, producing a diffraction pattern that is recorded on a detector.

-

Data Analysis: The diffraction pattern contains information about the internuclear distances within the molecule. By analyzing the pattern, a radial distribution curve can be generated, from which bond lengths, bond angles, and dihedral angles can be derived.

The following diagram illustrates the basic workflow of a Gas-Phase Electron Diffraction experiment.

Caption: A simplified workflow for a Gas-Phase Electron Diffraction experiment.

X-ray Crystallography

For molecules that can be crystallized, X-ray crystallography provides precise information about the arrangement of atoms in the solid state.[11]

Methodology:

-

Crystallization: A single crystal of this compound of suitable quality is grown. This can be a challenging step for non-polar, flexible molecules.

-

X-ray Diffraction: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays onto a detector.

-

Data Collection: A series of diffraction images are collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule, from which the positions of the atoms can be determined and refined to yield a precise molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[12][13]

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

-

Data Acquisition: One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, NOESY) NMR spectra are acquired.

-

Analysis of Coupling Constants: The magnitude of three-bond proton-proton coupling constants (³JHH) can be related to the dihedral angle between the protons via the Karplus equation. This provides information about the torsional angles in the molecule.

-

Nuclear Overhauser Effect (NOE) Analysis: NOESY experiments can detect through-space interactions between protons that are close to each other, providing distance constraints that help to define the three-dimensional structure.

Conclusion

References

- 1. Crystal structures of n-alkanes with branches of different size in the middle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Item - Selected bond lengths (à ), bond angles (°) and dihedral angles (°) of experimental (Exp.) and calculated (Calcd.) geometrical parameters of compounds 1â4. - Public Library of Science - Figshare [plos.figshare.com]

- 5. Octane, 2,2,4,4-tetramethyl- | C12H26 | CID 182333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation into the structures of some normal alkanes within the homologous series C13H28 to C60H122 using high-resolution synchrotron X-ray powder diffraction - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. auremn.org.br [auremn.org.br]

A Comprehensive Technical Guide to the Thermochemical Properties of 2,2,4,4-Tetramethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermochemical data for 2,2,4,4-tetramethyloctane (CAS 62183-79-3), a highly branched C12 alkane. The information compiled herein is essential for professionals in research and development who require precise thermodynamic parameters for process simulation, reaction modeling, and physicochemical property prediction. This document summarizes key quantitative data in structured tables, outlines detailed experimental and computational methodologies for the determination of these properties, and presents a logical workflow for acquiring thermochemical data.

Physicochemical and Thermochemical Data

The following tables summarize the key physicochemical and thermochemical properties of this compound. It is important to note that many of the available data points are calculated values derived from established predictive models, as experimental data for this specific isomer is limited.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Unit | Source/Method |

| Molecular Formula | C₁₂H₂₆ | - | [1][2] |

| Molecular Weight | 170.33 | g/mol | [1][2] |

| Normal Boiling Point | 467.50 | K | Joback Calculated Property[3] |

| 191.8 ± 7.0 | °C | [4] | |

| 192 | °C | [5] | |

| Melting Point | 229.84 | K | Joback Calculated Property[3] |

| -50.8 | °C | (estimate)[5] | |

| Density | 0.8 ± 0.1 | g/cm³ | [4] |

| 0.7586 | g/cm³ | [5] | |

| Vapor Pressure | 0.7 ± 0.2 | mmHg at 25°C | [4] |

| Critical Temperature | 648.06 | K | Joback Calculated Property[3] |

| Critical Pressure | 1838.84 | kPa | Joback Calculated Property[3] |

| Critical Volume | 0.685 | m³/kmol | Joback Calculated Property[3] |

Table 2: Thermochemical Properties of this compound

| Property | Value | Unit | Source/Method |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 55.84 | kJ/mol | Joback Calculated Property[3] |

| Enthalpy of Formation at Standard Conditions (Gas, ΔfH°gas) | -308.51 | kJ/mol | Joback Calculated Property[3] |

| Enthalpy of Vaporization (ΔvapH°) | 39.71 | kJ/mol | Joback Calculated Property[3] |

| 41.0 ± 0.8 | kJ/mol | [4] | |

| Enthalpy of Fusion (ΔfusH°) | 12.01 | kJ/mol | Joback Calculated Property[3] |

| Ideal Gas Heat Capacity (Cp,gas) | Data not explicitly found for this isomer, but can be estimated. | J/mol·K | [3] |

Methodologies for Determination of Thermochemical Data

The determination of thermochemical properties for organic compounds like this compound involves a combination of experimental techniques and computational models.

Experimental Protocols

2.1.1. Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of a hydrocarbon is typically determined indirectly from its enthalpy of combustion (ΔcH°).

-

Methodology: Static-Bomb Combustion Calorimetry. [6]

-

A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel known as a "bomb".

-

The bomb is sealed and pressurized with an excess of pure oxygen (typically to ~30 atm).

-

The bomb is submerged in a known quantity of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision.

-

The sample is ignited electrically via a fuse wire. The complete combustion of the alkane releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

The final temperature is recorded after thermal equilibrium is reached.

-

The heat capacity of the calorimeter (Ccal) is predetermined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[7]

-

The heat released by the reaction (q_rxn) is calculated using the formula: q_rxn = -Ccal * ΔT, where ΔT is the measured temperature change.

-

This value is the internal energy change at constant volume (ΔcU°). It is then corrected to obtain the standard enthalpy of combustion (ΔcH°).

-

The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, based on the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

2.1.2. Enthalpy of Vaporization (ΔvapH°)

-

Methodology: Correlation Gas Chromatography (c-GC). [8][9]

-

A gas chromatograph with a capillary column (e.g., SPB-5) is used.

-

A series of n-alkanes with well-established vaporization enthalpies are used as standards.

-

The instrument is run isothermally at several different temperatures.

-

The retention times of the standards and the target compound (this compound) are measured at each temperature. A non-retained standard (like methane (B114726) or methylene (B1212753) chloride) is used to determine the column's dead volume, allowing for the calculation of adjusted retention times.[10]

-

A plot of the natural logarithm of the adjusted retention time versus the reciprocal of the absolute temperature (a van't Hoff plot) is created.

-

A linear correlation is established between the known vaporization enthalpies of the n-alkane standards and the slopes of their respective van't Hoff plots.

-

The slope obtained for this compound is used in this linear correlation to determine its enthalpy of vaporization.[1]

-

2.1.3. Heat Capacity (Cp)

-

Methodology: Adiabatic Calorimetry. [11]

-

A known mass of liquid this compound is placed in a sealed calorimetric vessel.

-

The vessel is surrounded by an adiabatic shield, the temperature of which is controlled to match the temperature of the vessel, minimizing heat loss.

-

A measured amount of electrical energy (q) is supplied to a heater within the vessel, causing a small increase in temperature (ΔT).

-

The heat capacity is calculated from Cp = q / (n * ΔT), where 'n' is the number of moles of the substance.

-

Measurements are repeated at various temperatures to determine the temperature dependence of the heat capacity.

-

Computational Protocols

Due to the vast number of organic molecules, experimental determination of thermochemical data for every compound is impractical. Computational methods provide reliable estimations.

2.2.1. Group-Contribution Methods

These methods assume that the thermochemical properties of a molecule are the sum of contributions from its constituent functional groups.

-

Benson Group Additivity: This is a widely used second-order method where a molecule is broken down into polyvalent atomic groups.[5][12] The property (e.g., ΔfH°, S°, Cp) is calculated by summing the group additive values (GAVs) for all groups in the molecule, with corrections for symmetry and ring strain if applicable.[12]

-

Joback Method: This is a simpler, first-order group-contribution method that predicts 11 key thermodynamic properties from molecular structure alone.[3] It uses a defined set of functional groups to estimate properties like critical temperature, pressure, volume, standard enthalpy of formation, and ideal gas heat capacity as a function of temperature.[13] While less accurate than higher-order methods, its broad applicability makes it useful for initial estimations.[14]

2.2.2. Ab Initio and Density Functional Theory (DFT) Methods

These quantum mechanical methods calculate the total energy of a molecule from first principles, allowing for the derivation of thermochemical properties.

-

Gaussian-3 (G3) Theory: G3 theory is a high-accuracy composite method.[15] It involves a sequence of ab initio molecular orbital calculations with varying levels of theory and basis sets. The process includes:

-

Initial geometry optimization at the HF/6-31G(d) level.

-

Frequency calculation at the same level to obtain the zero-point energy (ZPE).

-

Refined geometry optimization at the MP2(full)/6-31G(d) level.

-

A series of higher-level single-point energy calculations (e.g., QCISD(T), MP4) with larger basis sets.

-

The individual energies are combined in a specific formula, including an empirical higher-level correction (HLC), to yield a final, highly accurate total energy.[16] From this, the enthalpy of formation can be derived.[17]

-

Visualization of Thermochemical Data Determination Workflow

The following diagram illustrates the logical workflow for determining the thermochemical properties of a compound like this compound, integrating both experimental and computational approaches.

Caption: Workflow for Thermochemical Data Determination.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Computational thermochemistry: extension of Benson group additivity approach to organoboron compounds and reliable predictions of their thermochemical properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Joback method - Wikipedia [en.wikipedia.org]

- 4. 13. Thermochemistry Estimation — RMG-Py 3.3.0 Documentation [reactionmechanismgenerator.github.io]

- 5. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. umsl.edu [umsl.edu]

- 11. srd.nist.gov [srd.nist.gov]

- 12. metso.com [metso.com]

- 13. mdpi.com [mdpi.com]

- 14. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.6.0 documentation [thermo.readthedocs.io]

- 15. researchgate.net [researchgate.net]

- 16. G3 theory [schulz.chemie.uni-rostock.de]

- 17. researchgate.net [researchgate.net]

Solubility of 2,2,4,4-Tetramethyloctane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Solubility of Branched Alkanes

Alkanes, being nonpolar molecules, exhibit solubility behavior primarily dictated by the principle of "like dissolves like."[1][2][3][4] The intermolecular forces in alkanes are limited to weak van der Waals forces.[1][2][3][4] Consequently, they are readily soluble in nonpolar organic solvents where the disruption of solvent-solvent and solute-solute interactions is energetically compensated by the formation of similar solute-solvent interactions.[1][2][3][4] Conversely, their solubility in polar solvents is exceedingly low due to the inability of nonpolar alkane molecules to overcome the strong dipole-dipole or hydrogen bonding interactions between polar solvent molecules.[1][2][3]

The branched structure of 2,2,4,4-tetramethyloctane influences its physical properties, such as boiling point and viscosity, when compared to its linear isomer, n-dodecane. However, its fundamental solubility profile remains that of a classic nonpolar compound. Qualitative assessments indicate that this compound is soluble in nonpolar solvents such as chloroform (B151607) and hexane.[5][6]

Illustrative Solubility Data

In the absence of specific experimental data for this compound, the following table provides an illustrative summary of the expected solubility of a highly branched C12 alkane in a range of common organic solvents at ambient temperature. These values are based on general principles of alkane solubility and data for structurally similar compounds. The solubility is expressed as mole fraction (χ) and grams of solute per 100 grams of solvent.

Table 1: Illustrative Solubility of a Highly Branched C12 Alkane in Various Organic Solvents at 25°C

| Solvent | Solvent Polarity (Dielectric Constant, ε) | Expected Solubility | Mole Fraction (χ) (Illustrative) | g/100g Solvent (Illustrative) |

| n-Hexane | 1.88 | Miscible | 1.0 | ∞ |

| Toluene | 2.38 | Miscible | 1.0 | ∞ |

| Chloroform | 4.81 | Highly Soluble | > 0.5 | > 100 |

| Diethyl Ether | 4.34 | Highly Soluble | > 0.5 | > 100 |

| Acetone | 20.7 | Sparingly Soluble | < 0.01 | < 1 |

| Ethanol | 24.5 | Sparingly Soluble | < 0.01 | < 1 |

| Methanol | 32.7 | Very Sparingly Soluble | < 0.001 | < 0.1 |

| Water | 80.1 | Immiscible | ~0 | ~0 |

Note: The quantitative values in this table are for illustrative purposes and should be experimentally verified for this compound.

Experimental Protocol for Determining Liquid-Liquid Solubility

The following is a detailed methodology for the experimental determination of the solubility of a liquid compound, such as this compound, in an organic solvent. This protocol is based on the well-established shake-flask method followed by gravimetric or chromatographic analysis.[7]

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Glass vials with PTFE-lined screw caps

-

Pipettes and syringes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

-

Gas chromatograph (GC) with a suitable column and detector (optional, for high-throughput analysis)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume or mass of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature (e.g., 25°C).

-

Agitate the vials vigorously for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of a distinct second phase (undissolved solute) should be visible.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for complete phase separation.

-

-

Sampling:

-

Carefully extract a known volume of the solvent-rich phase (the supernatant) using a pipette or syringe. It is crucial to avoid disturbing the undissolved solute phase.

-

To remove any micro-droplets of the undissolved solute, filter the collected sample through a syringe filter compatible with the organic solvent.

-

-

Quantification:

-

Gravimetric Method:

-

Dispense the filtered sample into a pre-weighed, labeled evaporating dish or vial.

-

Record the total mass of the sample and the container.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound to prevent its loss.

-

Once the solvent is completely removed, reweigh the container with the remaining solute.

-

The mass of the dissolved solute and the mass of the solvent can then be calculated to determine the solubility.

-

-

Chromatographic Method (e.g., GC):

-

Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

-

Generate a calibration curve by injecting the standards into the GC and plotting the peak area against concentration.

-

Inject a known volume of the filtered, saturated sample into the GC.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

-

Data Analysis and Reporting

-

Calculate the solubility in various units, such as:

-

g/100g of solvent

-

g/L of solution

-

mol/L of solution

-

Mole fraction (χ)

-

-

Repeat the experiment at least three times for each solvent to ensure reproducibility and report the average solubility with the standard deviation.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. All about Solubility of Alkanes [unacademy.com]

- 5. This compound | 62183-79-3 [m.chemicalbook.com]

- 6. This compound CAS#: 62183-79-3 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Vapor Pressure and Boiling Point of 2,2,4,4-Tetramethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2,2,4,4-tetramethyloctane, with a specific focus on its vapor pressure and boiling point. This information is critical for professionals in research and development who require precise data for experimental design, process modeling, and safety assessments.

Core Physicochemical Data

This compound is a highly branched saturated hydrocarbon with the molecular formula C₁₂H₂₆. Its structure significantly influences its physical properties. The quantitative data for its key properties are summarized in the table below.

| Property | Value | Unit | Notes |

| Boiling Point | 191.8 ± 7.0[1] | °C | At 760 mmHg |

| 192[2][3] | °C | ||

| 176[1] | °C | ||

| Vapor Pressure | 0.7 ± 0.2[1] | mmHg | At 25°C |

| Molecular Weight | 170.33 | g/mol | |

| Density | 0.8 ± 0.1[1] | g/cm³ |

Understanding the Physicochemical Properties: The Role of Molecular Structure

The boiling point of an alkane is primarily determined by the strength of the intermolecular van der Waals forces. For alkanes with the same molecular weight, the degree of branching plays a crucial role. Increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular contact. This, in turn, weakens the van der Waals forces, resulting in a lower boiling point compared to the corresponding straight-chain isomer.

Caption: Relationship between alkane structure and boiling point.

Experimental Protocols

Boiling Point Determination: The Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.[4]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or microburner

-

Rubber band or other suitable fastener

Procedure:

-

A small amount of the this compound sample is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is then placed in a Thiele tube containing heating oil, making sure the sample is immersed.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[5][6]

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is then discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[5][7]

Vapor Pressure Determination: The Static Method

The static method directly measures the equilibrium vapor pressure of a liquid at a specific temperature in a closed system.

Apparatus:

-

A thermostated vacuum-tight sample cell

-

A pressure transducer or manometer

-

A vacuum pump

-

A temperature-controlled bath

-

A degassing system

Procedure:

-

A purified and thoroughly degassed sample of this compound is introduced into the sample cell. Degassing is crucial to remove any dissolved volatile impurities and can be achieved by repeated freeze-pump-thaw cycles.

-

The sample cell is connected to the pressure measurement system and the vacuum line.

-

The sample is brought to the desired temperature using the temperature-controlled bath.

-

Once thermal equilibrium is reached, the valve to the vacuum pump is closed, and the pressure exerted by the vapor of the substance is measured by the pressure transducer.

-

This measurement is repeated at various temperatures to obtain a vapor pressure curve.

Caption: Workflow for the Thiele tube boiling point determination method.

References

- 1. Buy this compound (EVT-370058) | 62183-79-3 [evitachem.com]

- 2. This compound CAS#: 62183-79-3 [chemicalbook.com]

- 3. This compound | 62183-79-3 [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. researchgate.net [researchgate.net]

- 7. chymist.com [chymist.com]

CAS number and chemical identifiers for 2,2,4,4-Tetramethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, properties, and common applications of 2,2,4,4-tetramethyloctane. The information is curated for professionals in research and development who require detailed chemical data and an understanding of its practical applications.

Core Chemical Identifiers

This compound is a highly branched alkane. Its systematic name is derived following IUPAC nomenclature, which prioritizes the longest continuous carbon chain—in this case, octane—and assigns the lowest possible numbers to the substituent methyl groups.[1] The chemical identifiers for this compound are summarized in the table below for easy reference.

| Identifier Type | Value |

| CAS Number | 62183-79-3[1][2][3] |

| IUPAC Name | This compound[4] |

| Molecular Formula | C12H26[1] |

| Molecular Weight | 170.33 g/mol [1] |

| InChI | InChI=1S/C12H26/c1-7-8-9-12(5,6)10-11(2,3)4/h7-10H2,1-6H3[4] |

| InChIKey | TYUFTNSABIBNRY-UHFFFAOYSA-N[4] |

| SMILES | CCCCC(C)(C)CC(C)(C)C[4] |

| Canonical SMILES | CCCCC(C)(C)CC(C)(C)C[1] |

| PubChem CID | 182333[4] |

| ChemSpider ID | Not Available |

| DSSTox Substance ID | DTXSID70211227[4] |

| Other Synonyms | Octane, 2,2,4,4-tetramethyl-[4] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its application in various scientific and industrial fields. A summary of its key properties is presented below.

| Property | Value |

| Appearance | Colorless liquid[1] |

| Odor | Weak[1] |

| Boiling Point | 191.8 ± 7.0 °C at 760 mmHg[1] |

| Density | 0.8 ± 0.1 g/cm³[1] |

| Vapor Pressure | 0.7 ± 0.2 mmHg at 25°C[1] |

| Flash Point | 65.9 ± 11.7 °C[1] |

| Enthalpy of Vaporization | 41.0 ± 0.8 kJ/mol[1] |

| Molar Refractivity | 57.6 ± 0.3 cm³[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly available literature. However, general methodologies can be outlined based on common organic chemistry practices.

Synthesis of this compound

A common synthetic route to this compound is through the catalytic hydrogenation of its corresponding alkene, 2,2,4,4-tetramethyl-1-octene.

Objective: To synthesize this compound by saturating the double bond of 2,2,4,4-tetramethyl-1-octene.

Materials:

-

2,2,4,4-tetramethyl-1-octene

-

Palladium on carbon (Pd/C) catalyst

-

High-pressure hydrogenation apparatus

-

Solvent (e.g., ethanol (B145695) or ethyl acetate)

-

Hydrogen gas

General Procedure:

-

The 2,2,4,4-tetramethyl-1-octene is dissolved in a suitable solvent within a high-pressure reaction vessel.

-

A catalytic amount of Pd/C is added to the solution.

-

The vessel is sealed and purged with hydrogen gas to remove air.

-

The reaction is subjected to high pressure and temperature.

-

The reaction mixture is agitated to ensure proper mixing.

-

Upon completion, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved through distillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This compound can be used as a reference standard in GC-MS for the identification and quantification of other compounds.

Objective: To utilize this compound as a standard in the GC-MS analysis of a sample matrix.

Materials:

-

This compound standard

-

Sample for analysis

-

Gas chromatograph coupled with a mass spectrometer

-

Appropriate GC column (e.g., non-polar)

-

Helium carrier gas

General Procedure:

-

A standard solution of this compound is prepared at a known concentration.

-

The sample to be analyzed is prepared, which may involve extraction or dilution.

-

The GC-MS instrument is calibrated using the this compound standard to determine its retention time and mass spectrum.

-

The prepared sample is injected into the GC-MS.

-

The resulting chromatogram and mass spectra are analyzed to identify and quantify the components of the sample, using the data from the this compound standard for comparison.

Visualizations

Logical Workflow for Synthesis and Purification

References

Initial Investigations into the Reactivity of 2,2,4,4-Tetramethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial investigations into the chemical reactivity of 2,2,4,4-tetramethyloctane (C12H26), a highly branched saturated hydrocarbon.[1] Due to its sterically hindered structure, this compound exhibits relatively low reactivity under normal conditions, a characteristic typical of alkanes.[1] However, under specific energetic conditions, it can undergo reactions such as substitution and oxidation. This document details the known physical and chemical properties of this compound, outlines general experimental protocols for key reaction types based on established alkane chemistry, and presents available quantitative data. The guide also includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound is a C12 dodecane (B42187) isomer characterized by a high degree of branching.[1] This structural feature significantly influences its physical properties, such as boiling point and viscosity, and its chemical reactivity. As a saturated alkane, its chemistry is dominated by the strength of its C-C and C-H bonds, making it generally unreactive towards many chemical reagents. However, reactions can be initiated by providing sufficient energy to overcome the activation barrier, typically through the use of heat or ultraviolet (UV) light. The primary modes of reactivity for this compound are free-radical substitution and oxidation. Understanding the reactivity of such highly branched alkanes is crucial in various fields, including combustion science, materials science, and as a reference compound in analytical chemistry.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting reactivity studies.

| Property | Value | Reference |

| Molecular Formula | C12H26 | [1][2] |

| Molecular Weight | 170.33 g/mol | [1][2] |

| CAS Number | 62183-79-3 | [2] |

| Boiling Point | 191.8 ± 7.0 °C at 760 mmHg | [1] |

| Density | 0.8 ± 0.1 g/cm³ | [1] |

| Flash Point | 65.9 ± 11.7 °C | [1] |

| Vapor Pressure | 0.7 ± 0.2 mmHg at 25°C | [1] |

| Enthalpy of Vaporization | 41.0 ± 0.8 kJ/mol | [1] |

Synthesis

The industrial synthesis of this compound is typically achieved through the dimerization of isobutylene (B52900) (2-methylpropene) followed by hydrogenation.[1] This process involves the acid-catalyzed oligomerization of isobutylene to form a mixture of C8 and C12 olefins, which are then hydrogenated to their corresponding alkanes.

Diagram 1: Synthesis of this compound

Caption: Synthesis of this compound from isobutene.

Reactivity Profile

Free-Radical Halogenation

Like other alkanes, this compound can undergo free-radical halogenation in the presence of UV light. This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The reaction is generally non-selective, leading to a mixture of halogenated products.

Experimental Protocol: General Procedure for Free-Radical Chlorination

-

Reactant Preparation: A solution of this compound in a suitable inert solvent (e.g., carbon tetrachloride) is prepared in a quartz reaction vessel.

-

Initiation: The solution is purged with an inert gas (e.g., argon) to remove oxygen, which can inhibit the radical chain reaction. Chlorine gas (Cl2) is then bubbled through the solution.

-

Photolysis: The reaction vessel is irradiated with a UV lamp (e.g., a mercury vapor lamp) at a controlled temperature.

-

Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to observe the disappearance of the starting material and the appearance of chlorinated products.

-

Work-up: After the desired reaction time, the UV source is removed, and the reaction mixture is washed with a solution of sodium thiosulfate (B1220275) to remove excess chlorine, followed by washing with water and brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. The resulting product mixture can be separated and purified by fractional distillation or preparative gas chromatography.

Diagram 2: Free-Radical Halogenation Mechanism

Caption: General mechanism for free-radical halogenation of alkanes.

Oxidation

The oxidation of this compound requires strong oxidizing agents and typically harsh reaction conditions. Complete oxidation (combustion) yields carbon dioxide and water. Partial oxidation can lead to the formation of alcohols, ketones, and carboxylic acids. The presence of tertiary hydrogens in the molecule suggests that these positions would be more susceptible to oxidation than primary or secondary hydrogens, although steric hindrance may play a significant role in the product distribution.

Experimental Protocol: General Procedure for Oxidation with Potassium Permanganate (B83412)

-

Reactant Preparation: this compound is dissolved in a suitable solvent system, such as a mixture of acetic acid and water, in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reaction: A solution of potassium permanganate (KMnO4) is added dropwise to the stirred solution of the alkane. The reaction is often exothermic and may require cooling to control the temperature.

-

Heating: After the initial addition, the reaction mixture is heated to reflux for a specified period to ensure complete reaction. The disappearance of the purple color of the permanganate ion indicates the progress of the reaction.

-

Work-up: The reaction mixture is cooled to room temperature, and the excess permanganate is destroyed by the addition of a reducing agent (e.g., sodium bisulfite). The manganese dioxide precipitate is removed by filtration.

-

Extraction: The filtrate is extracted with an organic solvent (e.g., diethyl ether). The organic extracts are combined, washed with water and brine, and dried over an anhydrous salt.

-

Analysis and Purification: The solvent is removed, and the resulting mixture of products is analyzed by techniques such as GC-MS and NMR. Purification of the individual products can be achieved by chromatography.

Diagram 3: Potential Oxidation Products of this compound

Caption: Potential oxidation pathways for this compound.

Quantitative Reactivity Data (Analogous Systems)

Specific quantitative data on the reactivity of this compound is scarce in the published literature. However, data from structurally similar highly branched alkanes can provide valuable insights into its expected behavior.

Table 2: Relative Reaction Rates of Halogenation for Different Types of C-H Bonds (General Alkane Data)

| C-H Bond Type | Relative Rate of Chlorination (at 25°C) | Relative Rate of Bromination (at 125°C) |

| Primary (1°) | 1 | 1 |

| Secondary (2°) | 3-5 | 80-100 |

| Tertiary (3°) | 5-7 | 1600-2000 |

Note: These are generalized values and can vary depending on the specific alkane and reaction conditions. For this compound, the high degree of steric hindrance around the tertiary carbons may reduce their reactivity compared to less hindered tertiary carbons.

Conclusion